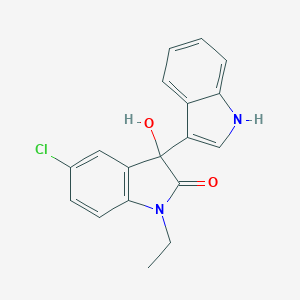
5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one, also known as C-1311, is a chemical compound that has been studied for its potential pharmaceutical applications. It belongs to the class of bisindolylmaleimides and has been found to exhibit various biological activities.
作用机制
The mechanism of action of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one is not fully understood. However, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival. Inhibition of PKC activity by this compound may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which may contribute to its anticancer effects. In addition, it has been found to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one in lab experiments is its potential as an anticancer agent. It has been found to exhibit potent anticancer activity in vitro, which may translate to in vivo studies. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one. One area of research could be to investigate its potential as a combination therapy with other anticancer agents. Another direction could be to study its effects on cancer stem cells, which are thought to play a role in cancer recurrence and metastasis. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic properties for potential clinical use.
In conclusion, this compound is a chemical compound that has been studied for its potential as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one involves the reaction of 5-chloro-1-ethyl-3-hydroxyindole-2,3-dione with 1,2-diaminoethane in the presence of a catalyst. The resulting product is then treated with maleic anhydride to obtain this compound.
科学研究应用
5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one has been studied for its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
5-chloro-1-ethyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-21-16-8-7-11(19)9-13(16)18(23,17(21)22)14-10-20-15-6-4-3-5-12(14)15/h3-10,20,23H,2H2,1H3 |
InChI 键 |
CWQWFVUFVSGSNQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C3=CNC4=CC=CC=C43)O |
规范 SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C3=CNC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272089.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)